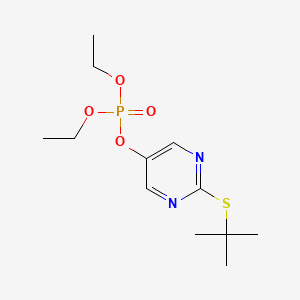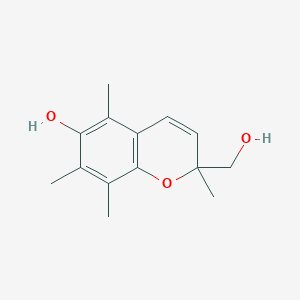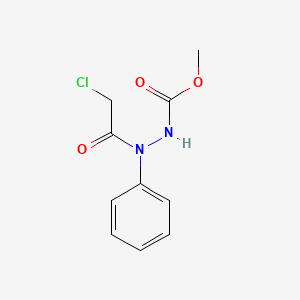
Methyl 2-(chloroacetyl)-2-phenylhydrazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(chloroacetyl)-2-phenylhydrazine-1-carboxylate is an organic compound with a complex structure that includes a chloroacetyl group, a phenyl group, and a hydrazine carboxylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(chloroacetyl)-2-phenylhydrazine-1-carboxylate typically involves the reaction of methyl hydrazinecarboxylate with chloroacetyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Methyl hydrazinecarboxylate and chloroacetyl chloride.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The chloroacetyl chloride is added dropwise to a solution of methyl hydrazinecarboxylate and the base, maintaining the temperature below 0°C to control the exothermic reaction. After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Methyl 2-(chloroacetyl)-2-phenylhydrazine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Condensation Reactions: It can react with aldehydes and ketones to form hydrazones and oximes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
科学的研究の応用
Methyl 2-(chloroacetyl)-2-phenylhydrazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-(chloroacetyl)-2-phenylhydrazine-1-carboxylate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The phenyl group may enhance the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
Methyl 2-(bromoacetyl)-2-phenylhydrazine-1-carboxylate: Similar structure but with a bromoacetyl group instead of chloroacetyl.
Methyl 2-(acetyl)-2-phenylhydrazine-1-carboxylate: Lacks the halogen atom, leading to different reactivity.
Phenylhydrazine derivatives: Compounds with similar hydrazine and phenyl groups but different substituents.
Uniqueness
Methyl 2-(chloroacetyl)-2-phenylhydrazine-1-carboxylate is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for research and development in various fields.
特性
CAS番号 |
96388-17-9 |
|---|---|
分子式 |
C10H11ClN2O3 |
分子量 |
242.66 g/mol |
IUPAC名 |
methyl N-(N-(2-chloroacetyl)anilino)carbamate |
InChI |
InChI=1S/C10H11ClN2O3/c1-16-10(15)12-13(9(14)7-11)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,15) |
InChIキー |
KCQRSCYMNGFAJD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NN(C1=CC=CC=C1)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


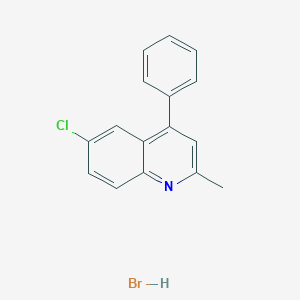
![Hydroxy[(5-methoxynaphthalen-1-yl)methyl]oxophosphanium](/img/structure/B14351941.png)
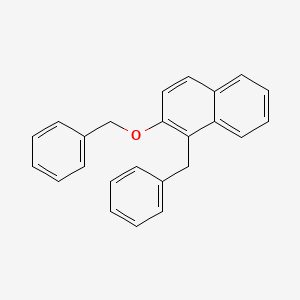
![1-Methyl-1,2-dihydro-6H-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one](/img/structure/B14351945.png)
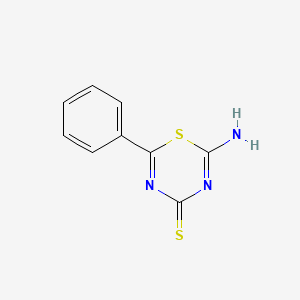
![2-Chloro-4-[2-(1H-indol-3-yl)ethoxy]quinazoline](/img/structure/B14351953.png)
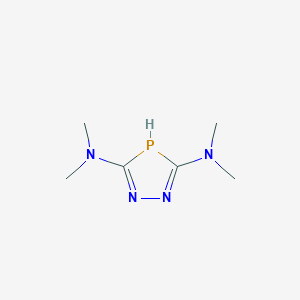
![1,1'-[(7-Chloroquinolin-4-yl)azanediyl]di(propan-2-ol)](/img/structure/B14351970.png)
![6,6'-Bis{[(pyridin-2-yl)methoxy]methyl}-2,2'-bipyridine](/img/structure/B14351972.png)

methanone](/img/structure/B14351992.png)

